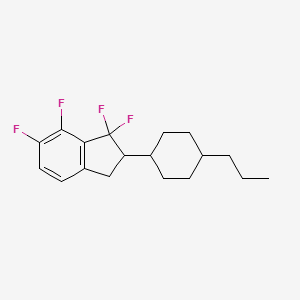
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C18H22F4 This compound is characterized by the presence of four fluorine atoms and a propylcyclohexyl group attached to the indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves the following steps:
Cyclohexylation: The attachment of the propylcyclohexyl group can be accomplished through Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrogenation: The reduction of the double bond in the indene core to form the dihydro derivative can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to further reduce any remaining double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its fluorinated and hydrophobic regions. The fluorine atoms can form strong interactions with biological targets, while the hydrophobic propylcyclohexyl group can enhance the compound’s ability to penetrate lipid membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,6,7-Tetrafluoro-2-(4-methylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-ethylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-butylcyclohexyl)-2,3-dihydro-1H-indene
Uniqueness
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
694510-09-3 |
|---|---|
Molekularformel |
C18H22F4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3,3,4,5-tetrafluoro-2-(4-propylcyclohexyl)-1,2-dihydroindene |
InChI |
InChI=1S/C18H22F4/c1-2-3-11-4-6-12(7-5-11)14-10-13-8-9-15(19)17(20)16(13)18(14,21)22/h8-9,11-12,14H,2-7,10H2,1H3 |
InChI-Schlüssel |
IJAWDAPLCKDYRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)
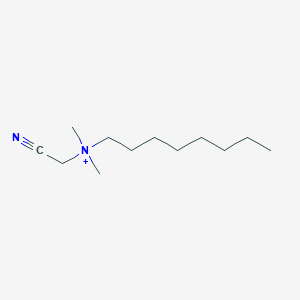
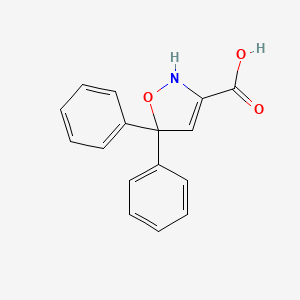
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
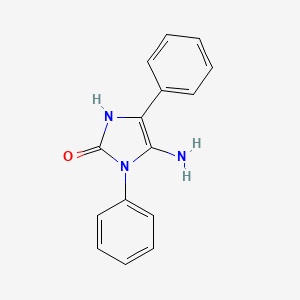
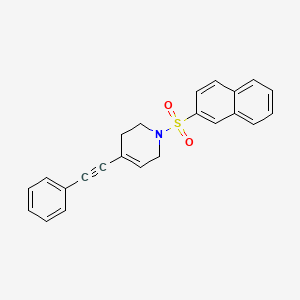
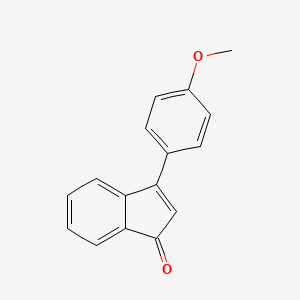
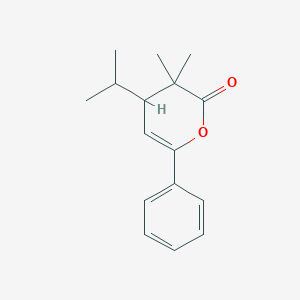

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
